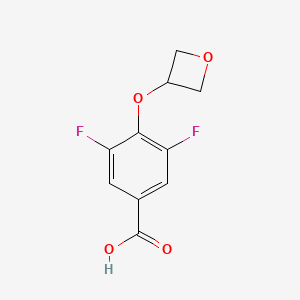

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multiple steps, including functional group transformations and the formation of specific structural motifs. For instance, the preparation of hypervalent iodine reagents derived from iodosylbenzoic acid involves the use of ion-exchange resin or basic aqueous workup followed by acidification with HCl . Another paper describes the synthesis of a benzoic acid derivative through thermal heterocyclization and subsequent base-promoted cycle opening of an intermediate . These methods highlight the complexity and the need for precise conditions in the synthesis of benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using techniques such as X-ray crystallography. For example, the X-ray structure of 3-SF5-C6H4-COOH, a pentafluorosulfanyl benzoic acid derivative, has been reported, providing detailed insights into the arrangement of atoms within the molecule . Similarly, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid have been evaluated using quantum chemical calculations and Fourier transform infrared spectroscopy (FT-IR) .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, depending on their functional groups and molecular structure. The reactivity of such compounds is often explored to develop new materials or to understand their behavior in different environments. For example, the self-assembly of benzoic acid derivatives into supramolecular architectures is influenced by the presence of specific functional groups and their ability to form hydrogen bonds or ionic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their phase behavior, optical properties, and electronic structure, are crucial for their potential applications. The mesogen 3,4,5-tris(11,11,12,12,13,13,14,14,15,15,16,16,16-tridecafluorohexadecyloxy)benzoic acid exhibits a sequence of isotropic, cubic, and hexagonal columnar phases, demonstrating the impact of molecular structure on phase behavior . Additionally, the vibrational, UV, NMR, and electronic properties of 3,5-di-tert-butyl-4-hydroxy benzoic acid have been studied to understand its structure-activity relationship and potential as a drug receptor .

Wissenschaftliche Forschungsanwendungen

Lanthanide-Based Coordination Polymers

Lanthanide-based coordination polymers synthesized from aromatic carboxylic acids, including derivatives similar to 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid, have been explored for their photophysical properties. These coordination compounds, featuring lanthanides such as Europium (Eu3+) and Terbium (Tb3+), exhibit bright luminescence efficiencies. The study highlights the potential of these compounds in light-harvesting applications due to their efficient chromophore ligands, contributing to advancements in materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Synthesis of Carbon-11-Labeled CK1 Inhibitors

Research on carbon-11-labeled CK1 inhibitors, synthesized from derivatives similar to 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid, has shown promise for PET radiotracers in imaging Alzheimer's disease. This work is crucial for the development of new diagnostic tools in neurology, contributing to the early detection and management of Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Temperature-Dependent FTIR Study on Benzoic Acid Dimers

A temperature-dependent FTIR study on benzoic acid dimers, including compounds similar to 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid, has provided insights into the hydrogen bonding and thermal stability of these dimers. This research is significant for understanding the physical properties of benzoic acid derivatives and their potential applications in developing new materials with tailored thermal properties (Wei, Guo, Wang, & Yang, 2013).

Alkoxy-Benzoic Acids and Crystalline Architectures

Studies on alkoxy-substituted benzoic acids, closely related to 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid, have led to a better understanding of the molecular features governing their crystalline architectures. This research aids in the rational design of new compounds with desired crystal structures for applications in material science and crystal engineering (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).

Biosynthesis of 3,5-AHBA-Derived Natural Products

The biosynthesis of 3,5-AHBA-derived natural products, where 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid could play a role as a precursor, has been extensively reviewed. This area of research is critical for the development of new pharmaceuticals and understanding natural product biosynthesis pathways (Kang, Shen, & Bai, 2012).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It is also advised to keep the compound away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c11-7-1-5(10(13)14)2-8(12)9(7)16-6-3-15-4-6/h1-2,6H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFAHXITHNSBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253320 | |

| Record name | Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid | |

CAS RN |

1349717-87-8 | |

| Record name | Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

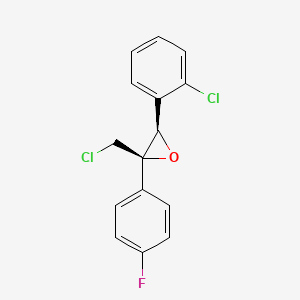

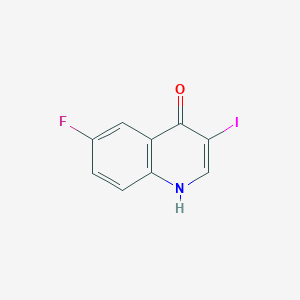

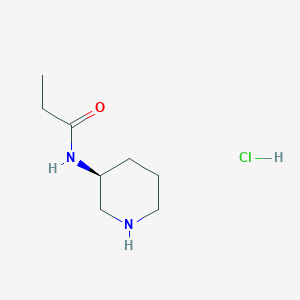

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

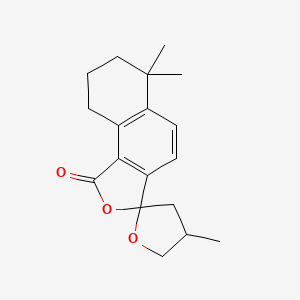

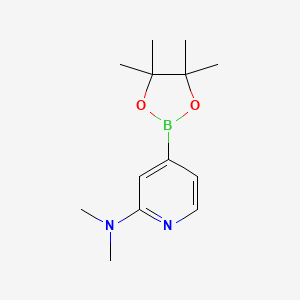

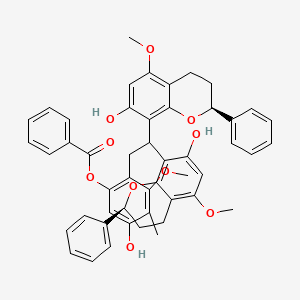

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)

![tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate](/img/structure/B3027549.png)

![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)

![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)